molecular formula C16H11Cl2N3O3 B11060867 N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine

N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine

Cat. No.: B11060867
M. Wt: 364.2 g/mol
InChI Key: FZKZZLSLCWCJPU-UHFFFAOYSA-N
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Description

N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE is a complex organic compound characterized by the presence of dichlorophenyl, furyl, and nitropyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE typically involves multi-step organic reactions. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system . This process involves the use of mixed acids, such as nitric acid and sulfuric acid, under controlled temperature and flow conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using batch reactors. These reactors require precise control of reaction parameters, including temperature, acid concentration, and reaction time, to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYL}-N-(3-NITRO-2-PYRIDYL)AMINE is unique due to its combination of dichlorophenyl, furyl, and nitropyridyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11Cl2N3O3

Molecular Weight

364.2 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-3-nitropyridin-2-amine

InChI

InChI=1S/C16H11Cl2N3O3/c17-10-3-5-12(13(18)8-10)15-6-4-11(24-15)9-20-16-14(21(22)23)2-1-7-19-16/h1-8H,9H2,(H,19,20)

InChI Key

FZKZZLSLCWCJPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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